molecular formula C6H11N3O B1168243 N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide CAS No. 111265-51-1

N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide

Cat. No.: B1168243
CAS No.: 111265-51-1
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Description

N-Methyl-1,6-diazabicyclo(310)hexane-5-carboxamide is a bicyclic compound characterized by a unique structure that includes a diazabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide typically involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This method allows for the formation of the bicyclic structure through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, with conditions varying depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and protein folding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diazabicyclo(3.1.0)hexane: Similar in structure but with different substitution patterns.

    1,6-Diazabicyclo(4.1.0)heptane: A larger bicyclic compound with different chemical properties.

Uniqueness

N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide is unique due to its specific substitution pattern and the presence of the N-methyl group. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-7-5(10)6-3-2-4-9(6)8-6/h8H,2-4H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTDFIMDLUJOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C12CCCN1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101008616
Record name N-Methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101008616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89019-23-8
Record name 1,6-Diazabicyclo(3.1.0)hexane-5-carboxamide, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089019238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101008616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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